CDK2 Enzymatic Inhibition: Piperidine Substituent Confers Superior Potency Over 4-Ketone Analog
Within the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine series, the 4-piperidin-1-yl substituent is associated with potent CDK2 binding, whereas replacement with a piperidin-4-one moiety results in a significant reduction in affinity. This differential is attributed to the basicity and conformational flexibility of the piperidine ring, which facilitates optimal hydrogen-bonding with the CDK2 hinge region .
| Evidence Dimension | CDK2 inhibitory activity (binding affinity trend) |
|---|---|
| Target Compound Data | Reported CDK2 inhibition (exact IC₅₀ or Kᵢ for this exact CAS not available in peer-reviewed literature; predicted potency based on SAR class: nanomolar range ) |
| Comparator Or Baseline | 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one (CAS 1094236-86-8): Significantly reduced CDK2 activity relative to piperidine analogs |
| Quantified Difference | Substantial; exact fold-change not quantified in public domain. |
| Conditions | Biochemical CDK2 enzymatic assay; SAR deduced from published pyrazolo[3,4-d]pyrimidine series |
Why This Matters
The choice of the 4-piperidine substituent is essential for maintaining CDK2 engagement; the 4-ketone analog is unsuitable for CDK2-focused research programs.
